1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime
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Overview
Description
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is a chemical compound with the molecular formula C13H11FN2O. It is known for its unique structure, which includes a phenyl group, an ethanone moiety, and a pyridinyl oxime group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime typically involves the reaction of 1-phenyl-1-ethanone with hydroxylamine hydrochloride to form the oxime derivative. The reaction is usually carried out in the presence of a base, such as sodium acetate, under reflux conditions. The resulting oxime is then reacted with 6-fluoro-2-pyridinecarboxaldehyde to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products .
Chemical Reactions Analysis
Types of Reactions
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitrile or nitroso derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridinyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions
Major Products Formed
Oxidation: Formation of nitrile or nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridinyl derivatives
Scientific Research Applications
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
1-phenyl-1-ethanone oxime: Lacks the fluoropyridinyl group, making it less versatile in certain applications.
6-fluoro-2-pyridinyl oxime: Lacks the phenyl-ethanone moiety, which may reduce its efficacy in some biological contexts
Uniqueness
1-phenyl-1-ethanone O-(6-fluoro-2-pyridinyl)oxime is unique due to its combined structural features, which confer distinct chemical reactivity and biological activity. The presence of both the phenyl-ethanone and fluoropyridinyl groups allows for diverse applications and interactions .
Properties
IUPAC Name |
(E)-N-(6-fluoropyridin-2-yl)oxy-1-phenylethanimine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O/c1-10(11-6-3-2-4-7-11)16-17-13-9-5-8-12(14)15-13/h2-9H,1H3/b16-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFTYKOVIIJCRK-MHWRWJLKSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC1=NC(=CC=C1)F)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\OC1=NC(=CC=C1)F)/C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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